

# 3,5-Dibromobenzamide: A Technical Guide to its Toxicological Profile

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## Compound of Interest

Compound Name: 3,5-Dibromobenzamide

Cat. No.: B063241

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Disclaimer: This document provides a comprehensive overview of the available toxicological data for **3,5-Dibromobenzamide**. It is intended for informational purposes for a scientific audience. It is crucial to note that publicly available, in-depth toxicological studies on this specific compound are limited. Much of the detailed experimental data required for a complete toxicological profile is not available in the public domain.

## Introduction

**3,5-Dibromobenzamide** is a halogenated aromatic compound. Its toxicological profile is of interest to researchers and professionals in drug development and chemical safety assessment. This guide summarizes the existing toxicological information and outlines standard experimental protocols relevant to the assessment of such a compound.

## Hazard Identification and Classification

The primary available toxicological information for **3,5-Dibromobenzamide** comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notification.

Table 1: GHS Classification for **3,5-Dibromobenzamide**

Hazard Class	Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 3	Danger	H301: Toxic if swallowed

Source: Aggregated GHS information provided by companies to ECHA C&L Inventory.

## Quantitative Toxicological Data

Comprehensive quantitative toxicological data from dedicated studies on **3,5-Dibromobenzamide** are not publicly available. The following tables indicate the data gaps for key toxicological endpoints.

Table 2: Acute Toxicity Data for **3,5-Dibromobenzamide**

Endpoint	Species	Route	Value	Reference
LD50	Not available	Oral	No data available	-
LD50	Not available	Dermal	No data available	-
LC50	Not available	Inhalation	No data available	-

Table 3: Repeated Dose Toxicity Data for **3,5-Dibromobenzamide**

Study Duration	Species	Route	NOAEL/LO AEL	Target Organs	Reference
Sub-acute (28-day)	Not available	Not available	No data available	Not available	-
Sub-chronic (90-day)	Not available	Not available	No data available	Not available	-
Chronic	Not available	Not available	No data available	Not available	-

Table 4: Genotoxicity Data for **3,5-Dibromobenzamide**

Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	No data available	-
Chromosomal Aberration	Mammalian cells	With and without	No data available	-
In vitro Micronucleus	Mammalian cells	With and without	No data available	-
In vivo Micronucleus	Rodent	-	No data available	-

Table 5: Carcinogenicity Data for **3,5-Dibromobenzamide**

Species	Route	Exposure Duration	Findings	Reference
Not available	Not available	Not available	No data available	-

Table 6: Reproductive and Developmental Toxicity Data for **3,5-Dibromobenzamide**

Study Type	Species	Route	Key Findings	Reference
Two-Generation	Not available	Not available	No data available	-
Prenatal Developmental	Not available	Not available	No data available	-

## Standardized Experimental Protocols

In the absence of specific studies for **3,5-Dibromobenzamide**, this section details the standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the standard methodologies that would be employed to assess the toxicity of a novel chemical substance.

## Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.<sup>[1]</sup>

- Principle: A stepwise procedure is used with a limited number of animals per step.<sup>[1]</sup> The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the classification of the substance into a toxicity class based on the observed mortality.<sup>[2]</sup>
- Test Animals: Typically, rats are used.<sup>[2]</sup>
- Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.<sup>[1]</sup>
- Endpoint: The test allows for the classification of the substance according to the GHS and an estimation of the LD50.<sup>[2]</sup>

## Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.<sup>[3][4]</sup>

- Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for 90 days.<sup>[3][5]</sup>
- Test Animals: The preferred species is the rat.<sup>[5]</sup>
- Procedure: The substance is typically administered daily via the diet, in drinking water, or by gavage.<sup>[5]</sup> Animals are observed for signs of toxicity. Detailed hematology, clinical biochemistry, and pathology examinations are conducted.<sup>[3][6]</sup>
- Endpoint: The study provides information on major toxic effects, target organs, and the No-Observed-Adverse-Effect Level (NOAEL).<sup>[3][7]</sup>

## Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[\[8\]](#)[\[9\]](#)

- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations by reverse mutation.[\[10\]](#)
- Procedure: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.[\[8\]](#)
- Endpoint: A positive result indicates that the substance is mutagenic under the test conditions.

## In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test is designed to identify agents that cause structural chromosome aberrations in cultured mammalian cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.[\[11\]](#)[\[14\]](#)[\[15\]](#)
- Procedure: The test is conducted with and without a metabolic activation system. Cells are treated with the test substance for a defined period, and then chromosomes are prepared and analyzed microscopically for aberrations.[\[13\]](#)[\[14\]](#)
- Endpoint: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[\[11\]](#)

## Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Principle: The test substance is administered to pregnant animals during the period of organogenesis.[17][19]
- Test Animals: The preferred species are the rat and the rabbit.[18][19]
- Procedure: Pregnant females are dosed daily. Just prior to parturition, the dams are euthanized, and the uterine contents are examined. Fetuses are examined for external, visceral, and skeletal abnormalities.[19][20]
- Endpoint: The study provides information on maternal toxicity, embryofetal death, and structural abnormalities.[17]

## Two-Generation Reproduction Toxicity Study (OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance.[21][22][23]

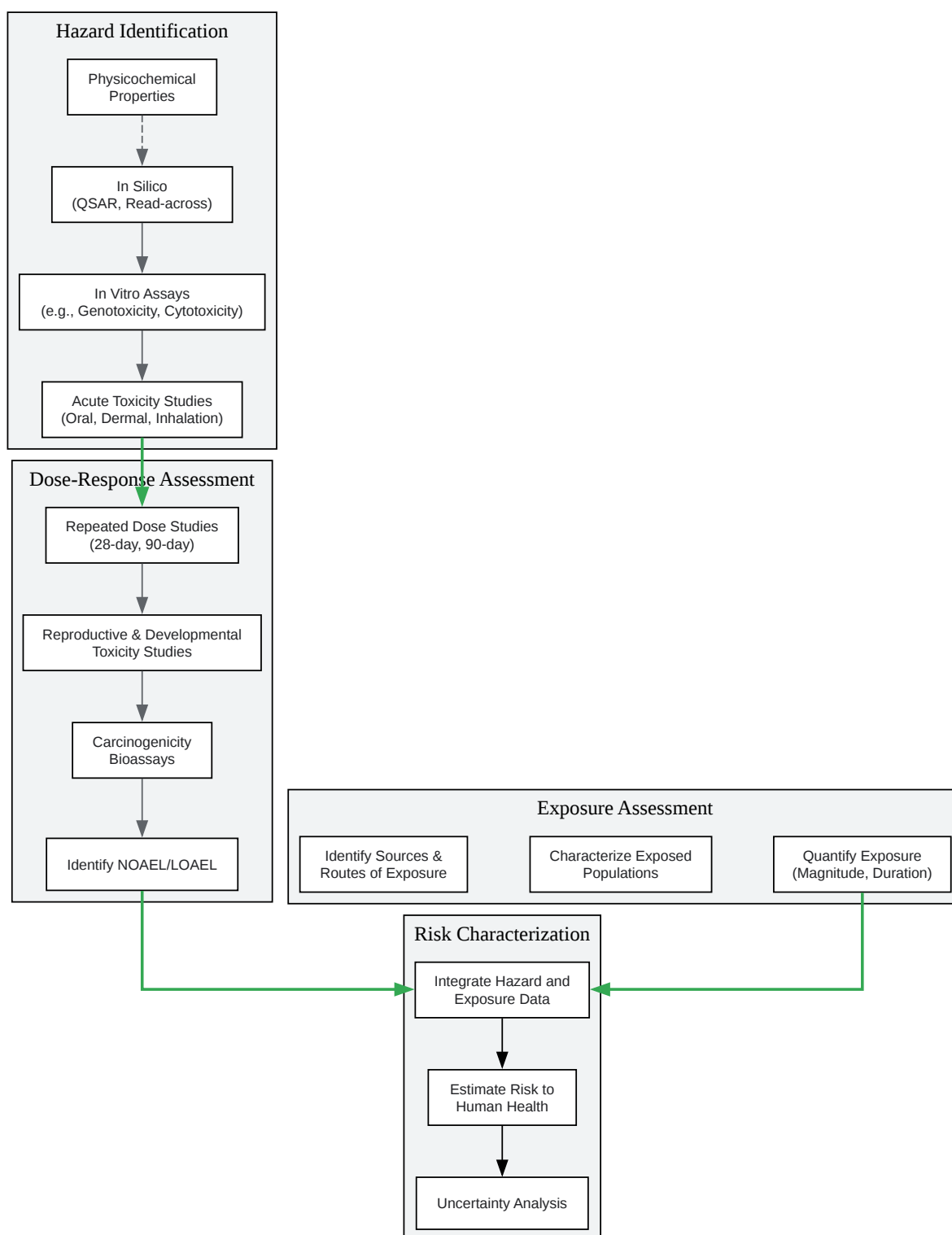
- Principle: The test substance is administered to two generations of animals. Effects on mating, pregnancy, parturition, lactation, and offspring development are evaluated.[21][24][25]
- Test Animals: The rat is the preferred species.[25]
- Procedure: The parental (F0) generation is exposed to the test substance before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are also exposed and subsequently mated to produce a second generation (F2).[22][24]
- Endpoint: The study identifies effects on reproductive parameters and provides a NOAEL for parental, reproductive, and offspring toxicity.[25]

## Visualizations

### General Workflow for Toxicological Risk Assessment

Since no specific signaling pathways for **3,5-Dibromobenzamide** have been identified, the following diagram illustrates a generalized workflow for the toxicological risk assessment of a

chemical substance. This process is fundamental for drug development and chemical safety professionals.



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A generalized workflow for chemical toxicological risk assessment.

This diagram outlines the four key stages of risk assessment: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization.[26][27][28][29] It shows the logical progression from initial screening and in vitro tests to more complex in vivo studies, culminating in a comprehensive risk evaluation.[30]

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